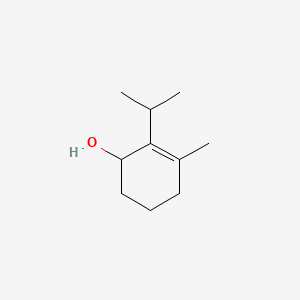
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol, also known as piperitol, is an organic compound with the molecular formula C10H18O. It is a cyclic alcohol with a structure that includes a cyclohexene ring substituted with methyl and isopropyl groups. This compound is found naturally in various essential oils, including those of Eucalyptus radiata, pennyroyal, and other Mentha species .
Vorbereitungsmethoden
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of racemic piperitone using reducing agents such as lithium aluminum hydride or aluminum isopropoxide . The d-form of this compound can also be isolated from natural sources . Industrial production methods typically involve the extraction and purification of the compound from essential oils where it naturally occurs .
Analyse Chemischer Reaktionen
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated alcohols or hydrocarbons. Reducing agents like lithium aluminum hydride are often used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can occur in the presence of halogens like chlorine or bromine.
Hydrogenation: Hydrogenation reactions can reduce the double bond in the cyclohexene ring, converting it into a cyclohexane derivative.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant odor and is a component in the formulation of perfumes and other scented products
Wirkmechanismus
The mechanism of action of 3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol can be compared with other similar compounds, such as:
3-Methyl-4-propan-2-ylcyclohex-2-en-1-one: This compound has a similar structure but contains a ketone group instead of an alcohol group.
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol: This compound has a similar cyclohexene ring structure but differs in the position and type of substituents.
Terpinen-4-ol: This compound is another cyclic alcohol with a similar molecular formula but different structural arrangement.
The uniqueness of this compound lies in its specific combination of functional groups and its occurrence in natural essential oils, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
3-methyl-2-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)10-8(3)5-4-6-9(10)11/h7,9,11H,4-6H2,1-3H3 |
InChI-Schlüssel |
GSSZVQVJTPIWHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(CCC1)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



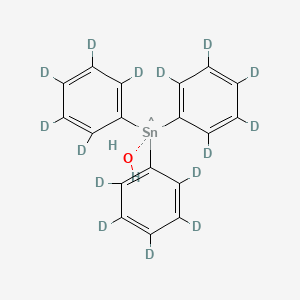
![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
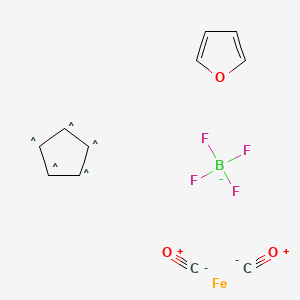
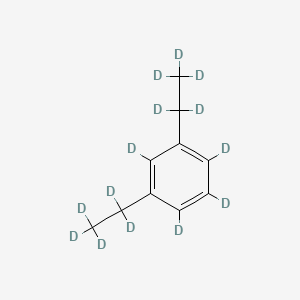
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)

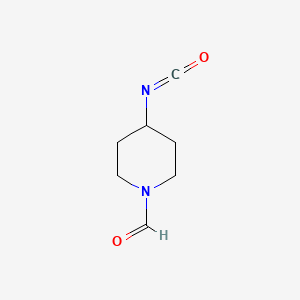
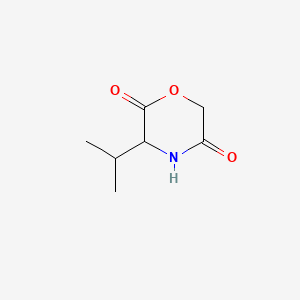
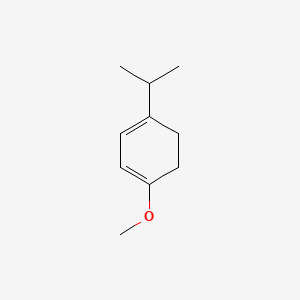
![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
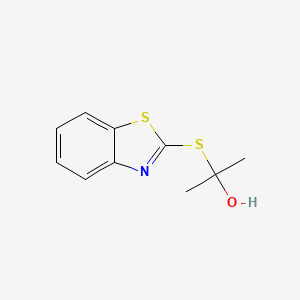
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)
![[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate](/img/structure/B13836893.png)
